7-oxotetracosanoic Acid
Description
7-Oxotetracosanoic acid (C₂₄H₄₆O₃) is a long-chain fatty acid derivative characterized by a ketone group at the 7th carbon position. It is synthesized via alkaline hydrolysis of 2-stearoylcyclohexanone (yielding its sodium salt) followed by Wolff-Kishner reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol, ultimately producing n-tetracosanoic acid (C₂₄H₄₈O₂) . The sodium salt of this compound (intermediate V) has a melting point of 80–82°C, while the final n-tetracosanoic acid crystallizes at 87°C . This compound is studied in the context of bioactive molecule synthesis, particularly in Indian medicinal plant research, though its specific biological roles remain underexplored .
Properties
CAS No. |
6675-96-3 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
7-oxotetracosanoic acid |
InChI |
InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)21-18-16-19-22-24(26)27/h2-22H2,1H3,(H,26,27) |
InChI Key |
MANSQDDNHQQJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotetracosanoic acid typically involves the oxidation of tetracosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Oxotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-hydroxytetracosanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids, other oxidized derivatives
Reduction: 7-Hydroxytetracosanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxotetracosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological systems, including its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in lipid metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The ketone group at position 7 distinguishes 7-oxotetracosanoic acid from other fatty acids. Below is a comparative analysis with structurally or functionally related compounds:
Physicochemical Properties
- Chain Length and Polarity: this compound’s long alkyl chain (C24) confers high hydrophobicity, contrasting with shorter-chain analogs like 7-chloro-6-oxoheptanoic acid (C7), which is more polar due to its shorter chain and chlorine substituent .
- Thermal Stability: The sodium salt of this compound decomposes under vacuum, necessitating in-situ reactions, whereas n-tetracosanoic acid is stable up to 87°C .
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